Product packaging for H-Cys(acm)-NH2 hcl(Cat. No.:)

H-Cys(acm)-NH2 hcl

Cat. No.: B13388041
M. Wt: 227.71 g/mol
InChI Key: ZRBPBPZOUBWCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(Acm)-NH2 HCl, with the CAS number 88530-32-9, is a protected derivative of the amino acid L-cysteine, presented as an off-white to white powder with a minimum purity of 98% . This compound is essential in solid-phase peptide synthesis (SPPS), where the Acetamidomethyl (Acm) group serves as a protecting group for the thiol side chain of cysteine . This protection is critical for preventing unwanted side reactions, such as disulfide bond formation, during the peptide assembly process. The Acm group is particularly valued in research because it is stable under standard acidic cleavage conditions but can be selectively removed afterwards, allowing for the controlled, post-synthetic formation of disulfide bridges in complex peptides and proteins . This makes this compound a vital building block for the synthesis of peptides that contain one or more disulfide bonds, which are crucial for the structural stability and biological activity of many therapeutic compounds . The product is characterized by techniques including HNMR and HPLC for identification and quality assurance . To maintain stability, it should be stored at 2-8°C in a cool, dry place, protected from light . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN3O2S B13388041 H-Cys(acm)-NH2 hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPBPZOUBWCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Acetamidomethyl L Cysteinamide Hydrochloride and Analogous Cysteine Derivatives

Direct Synthesis Strategies for S-(Acetamidomethyl)cysteine Derivatives

The initial step in utilizing the Acm protecting group involves its attachment to the thiol side chain of L-cysteine. This creates the foundational building block, H-Cys(Acm)-OH, from which other derivatives are prepared.

The most direct and widely employed method for preparing S-(Acetamidomethyl)-L-cysteine is the acid-catalyzed reaction between L-cysteine and N-(hydroxymethyl)acetamide. thieme-connect.de This reaction is typically performed in an aqueous medium or under anhydrous conditions using various acids.

The process involves the condensation of L-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide, which is itself synthesized from acetamide (B32628) and formaldehyde. thieme-connect.deorgsyn.org The reaction is facilitated by a strong acid catalyst. Common choices for the acid catalyst include:

Aqueous hydrochloric acid (HCl). thieme-connect.deorgsyn.org

Trifluoroacetic acid (TFA). thieme-connect.de

A mixture of trifluoromethanesulfonic acid (TfOH) and TFA. thieme-connect.de

The reaction mixture is typically stirred at room temperature for one to two days. orgsyn.org A common side product is thiazolidine-2-carboxylic acid, which can be removed by recrystallizing the desired H-Cys(Acm)-OH as its hydrochloride salt. thieme-connect.de Any unreacted cysteine can be separated by recrystallizing the free base form of the product. thieme-connect.de This method provides a convenient and scalable route to the core compound. orgsyn.org

Table 1: Comparison of Acid Catalysts for H-Cys(Acm)-OH Synthesis

Catalyst Conditions Key Features Reference
Aqueous HCl Water, Room Temp, 1-2 days Convenient, common lab reagent; requires careful purification. thieme-connect.deorgsyn.org
Trifluoroacetic Acid (TFA) Anhydrous or aqueous Strong acid, effective catalyst; can be used as the solvent. thieme-connect.de

An alternative, milder method for preparing H-Cys(Acm)-OH utilizes benzotriazole (B28993) as a synthetic auxiliary. thieme-connect.de This approach avoids the strongly acidic conditions that can sometimes lead to side products.

In this strategy, an acetamidomethylating agent is first prepared from benzotriazole, formaldehyde, and acetamide. thieme-connect.de This agent is then reacted with L-cysteine in a solvent mixture such as aqueous dioxane at a moderately elevated temperature (e.g., 50°C) for several hours. thieme-connect.de A key advantage of the benzotriazole-mediated route is that it can yield the desired product free of the thiazolidine-2-carboxylic acid byproduct, simplifying purification. thieme-connect.de This method is particularly useful for synthesizing peptides where cysteine's sulfhydryl group needs protection without exposing the molecule to harsh acidic environments. researchgate.net

Chemical Derivatization to Nα-Protected S-(Acetamidomethyl)cysteine Forms

For application in stepwise peptide synthesis, the α-amino group of H-Cys(Acm)-OH must be protected. The two most common protecting groups in modern peptide chemistry are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

The conversion of H-Cys(Acm)-OH to its Nα-Boc protected form, Boc-Cys(Acm)-OH, is achieved using standard protocols for amino acid protection. thieme-connect.de The Boc group is introduced by reacting H-Cys(Acm)-OH with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), under basic conditions. The resulting Boc-Cys(Acm)-OH is a key intermediate for use in Boc-based solid-phase and solution-phase peptide synthesis. medchemexpress.comnih.gov This derivative is stable under the basic conditions used for Fmoc removal but is readily deprotected by moderate acids like TFA. peptide.com

The synthesis of Nα-Fmoc-S-acetamidomethyl-L-cysteine, or Fmoc-Cys(Acm)-OH, is essential for Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netsigmaaldrich.com The Fmoc group is typically introduced by reacting H-Cys(Acm)-OH with an Fmoc-donating reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. thieme-connect.defishersci.no

The resulting Fmoc-Cys(Acm)-OH is a stable, crystalline solid that is commercially available and widely used in automated and manual peptide synthesis. sigmaaldrich.com The Fmoc group is stable to the acidic conditions used to cleave peptides from some resins and remove acid-labile side-chain protecting groups, while the Acm group is stable to the basic conditions (typically piperidine) used to remove the Fmoc group during each synthesis cycle. thieme-connect.deresearchgate.net This orthogonality makes the Fmoc-Cys(Acm)-OH building block highly compatible with modern SPPS strategies. thieme-connect.deissuu.com

Table 2: Common Reagents for Nα-Protection of H-Cys(Acm)-OH

Nα-Protecting Group Reagent Typical Conditions Resulting Compound Reference
Boc Di-tert-butyl dicarbonate (Boc₂O) Aqueous base (e.g., NaHCO₃), Dioxane Boc-Cys(Acm)-OH thieme-connect.demedchemexpress.com

Preparation of S-Acetamidomethyl-L-Cysteine Esters and Amides for Synthetic Applications

The carboxylic acid functional group of Cys(Acm) derivatives can be converted into esters or amides, which are important intermediates or final products in peptide chemistry. The synthesis of S-Acetamidomethyl-L-cysteinamide hydrochloride (H-Cys(Acm)-NH₂·HCl) is a key example.

The synthesis of the amide can be achieved from the corresponding Nα-protected amino acid (e.g., Boc-Cys(Acm)-OH or Fmoc-Cys(Acm)-OH). The protected amino acid is first activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netpageplace.de The activated species is then reacted with an ammonia (B1221849) source to form the amide, yielding Boc-Cys(Acm)-NH₂ or Fmoc-Cys(Acm)-NH₂.

Subsequent removal of the Nα-protecting group yields the final product. For instance, treating Boc-Cys(Acm)-NH₂ with a strong acid like hydrogen chloride in an organic solvent will remove the Boc group and concurrently form the hydrochloride salt of the free amine, yielding H-Cys(Acm)-NH₂·HCl. researchgate.netresearchgate.net Similarly, esters of Cys(Acm) can be prepared by reacting the Nα-protected acid with the desired alcohol under appropriate coupling conditions. pageplace.deresearchgate.net These amides and esters are crucial for building peptide fragments or for creating C-terminally modified peptides. researchgate.netgoogle.com

Synthesis of Methyl Ester Derivatives

The methyl ester of S-acetamidomethyl-L-cysteine is a useful building block in peptide synthesis. A general approach to synthesizing cysteine derivatives with β-carbon substitutions involves the sulfenylation of Nα-formyl-α,β-dehydro amino acid esters. researchgate.net More specifically, for S-protected cysteine methyl esters, such as N-(tert)-Butyloxycarbonyl-β,β-cyclopentyl-cysteine (acetamidomethyl)-methyl ester, the synthesis starts from protected dehydro esters. researchgate.net These precursors are typically synthesized through the condensation of ethyl isocyanoacetate with a ketone. researchgate.net

Another common derivative is L-Cysteine methyl ester hydrochloride, which can serve as a precursor for subsequent S-protection. chemicalbook.com The general strategy involves the esterification of L-cysteine hydrochloride, followed by the introduction of the S-acetamidomethyl group.

Derivative Synthetic Precursors Key Reaction Type Reference
N-(tert)-Butyloxycarbonyl-β,β-cyclopentyl-Cysteine (acetamidomethyl)-Methyl EsterEthyl isocyanoacetate, KetoneCondensation, Sulfenylation researchgate.net
L-Cysteine methyl ester hydrochlorideL-Cysteine hydrochloride, Methanol (B129727)Esterification chemicalbook.com

Synthesis of Benzyl (B1604629) Ester Derivatives

Benzyl ester derivatives of S-acetamidomethyl-L-cysteine offer alternative protecting group strategies in peptide synthesis. The synthesis of these derivatives can be achieved through several routes. For instance, α-benzyl cysteine can be prepared by reacting benzonitrile (B105546) with cysteine in an aqueous methanol solution in the presence of a base like sodium hydroxide. uliege.be The resulting product can then be esterified.

In the context of solid-phase peptide synthesis, special linkage agents are employed to form benzyl ester derivatives that are stable to the conditions of Fmoc chemistry but can be cleaved by nucleophiles like ammonia to yield a C-terminal amide. psu.edu These linkers are crucial for preparing peptide amides on a solid support. psu.edu Common commercially available starting materials for these syntheses include Z-Cys(Bzl)-OH (N-benzyloxycarbonyl-S-benzyl-L-cysteine) and H-Cys(Bzl)-OMe HCl (S-benzyl-L-cysteine methyl ester hydrochloride). chemicalbook.com

Derivative Synthetic Approach Key Reagents Reference
α-Benzyl cysteineReaction of benzonitrile with cysteineBenzonitrile, Cysteine, NaOH uliege.be
Resin-bound Benzyl EsterUse of a special linkage agent in SPPS2,4,5-trichlorophenyl ester, 1-hydroxybenzotriazole psu.edu
Z-Cys(Bzl)-OHN/A (Starting Material)N/A chemicalbook.com
H-Cys(Bzl)-OMe HClN/A (Starting Material)N/A chemicalbook.com

Formation of Primary Amide Derivatives

The primary amide derivative, S-Acetamidomethyl-L-cysteinamide hydrochloride, is synthesized from its corresponding carboxylic acid precursor, S-Acetamidomethyl-L-cysteine hydrochloride. A well-established method for preparing the acid involves the reaction of N-(hydroxymethyl)acetamide with L-cysteine hydrochloride monohydrate in water, catalyzed by concentrated hydrochloric acid. orgsyn.org The reaction proceeds over 1-2 days at room temperature. orgsyn.org The resulting S-Acetamidomethyl-L-cysteine hydrochloride can be crystallized from a methanol/diethyl ether mixture with a yield of 51-64%. orgsyn.org

To form the primary amide (H-Cys(acm)-NH2 hcl), the carboxyl group of the protected cysteine is activated and then reacted with ammonia. In solid-phase peptide synthesis (SPPS), a common strategy involves assembling the peptide chain on a resin that, upon cleavage, yields a C-terminal amide. psu.edugoogle.com For example, a benzhydrylamine resin can be used, where the final cleavage step with an acid like hydrogen fluoride (B91410) (HF) releases the synthesized peptide as a C-terminal amide. google.com Alternatively, linkage agents that form benzyl ester bonds can be cleaved with ammonia to yield the desired peptide amide. psu.edu

Product Starting Materials Reaction Conditions Yield Reference
S-Acetamidomethyl-L-cysteine hydrochlorideN-(hydroxymethyl)acetamide, L-cysteine hydrochloride monohydrateaq. HCl, room temp, 1-2 days51-64% orgsyn.org
Peptide Amide (via SPPS)S-acetamidomethyl-cysteine, Benzhydrylamine resinStandard SPPS, HF cleavageN/A google.com
Peptide Amide (via SPPS)S-acetamidomethyl-cysteine, Special Linker ResinStandard SPPS, AmmonolysisN/A psu.edu

Oxidative Preparation of S-Acetamidomethyl Cysteine Sulfoxide (B87167) (Cys(Acm)(O))

The oxidation of the sulfur atom in the S-acetamidomethyl group leads to the formation of S-Acetamidomethyl Cysteine Sulfoxide (Cys(Acm)(O)). This transformation is significant as the sulfoxide derivative exhibits different chemical properties and reactivity compared to the parent thioether. For instance, the presence of Cys(Acm)(O) can influence deprotection strategies and lead to side reactions under strongly acidic conditions. thieme-connect.dejst.go.jp

A common method for this oxidation involves treating the S-acetamidomethyl cysteine derivative with a suitable oxidizing agent. For example, the sulfoxide of Boc-Cys(Acm)-OH can be prepared by oxidation with sodium perborate. jst.go.jp Another effective method is the use of hydrogen peroxide (H2O2) in a solvent mixture such as water, acetonitrile, and acetic acid. nii.ac.jp

Controlled Oxidation of Cys(Acm)-Containing Peptides

The controlled oxidation of cysteine residues within a peptide sequence is a critical step in the synthesis of certain complex peptides and for studying post-translational modifications. The conversion of a Cys(Acm) residue to a Cys(Acm)(O) residue within a peptide can be achieved with high efficiency.

A notable example is the oxidative conversion of the peptide Ac-G-Tyr-G-Ala-L-Cys(Acm)-NH2 to its corresponding Cys(Acm)(O) form. This reaction was successfully carried out using hydrogen peroxide in a mixture of water, acetonitrile, and acetic acid (1:1:2, v/v), affording the desired sulfoxide peptide in a 79% yield. nii.ac.jp It is also important to note that partial, unintended oxidation of Cys(Acm) residues to their sulfoxide derivatives can sometimes occur as a side reaction during the course of peptide chain elongation in SPPS. thieme-connect.de This highlights the need for careful control of reaction conditions throughout the synthesis.

Reaction Peptide Substrate Oxidizing Agent/Conditions Yield Reference
Sulfoxide FormationAc-G-Tyr-G-Ala-L-Cys(Acm)-NH2H2O2 in H2O:CH3CN:AcOH (1:1:2, v/v)79% nii.ac.jp
Sulfoxide FormationBoc-Cys(Acm)-OHSodium perborateN/A jst.go.jp

Protecting Group Chemistry of the S Acetamidomethyl Acm Moiety in Cysteine Research

Chemical Stability and Orthogonality of the Acm Group

The utility of a protecting group is defined by its stability under various reaction conditions and its ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality. researchgate.net The Acm group exhibits a robust stability profile that makes it compatible with major peptide synthesis strategies. sigmaaldrich.com

The Acm group is generally characterized by its high stability under acidic conditions typically employed in peptide synthesis. semanticscholar.org It was originally noted to be stable to reagents such as trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), and hydrogen chloride in ethanol (B145695) (HCl/EtOH) at room temperature. nih.gov Furthermore, it is resistant to cleavage by strong acids like anhydrous hydrogen fluoride (B91410) (HF), a property that allows the peptide to be cleaved from the resin support while the Acm group remains on the cysteine thiol. d-nb.infobachem.com This stability is crucial for both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistries. sigmaaldrich.com

However, the stability of Acm is not absolute, and cleavage can occur under specific acidic conditions. researchgate.net Premature removal has been observed in mildly acidic environments, particularly when free thiol and thioanisole (B89551) scavengers are present. researchgate.net Conversely, this cleavage can be suppressed by using phenol (B47542) as a scavenger. researchgate.net Studies have also shown that the Acm group can be unstable with prolonged treatment or elevated temperatures; for instance, 37% deprotection was observed in a TFA solution at 40°C. iris-biotech.de Another report indicates that extended treatment with a mixture of triisopropylsilane (B1312306) (TIS) and TFA can also remove the Acm group. psu.edu

Table 1: Stability of the Acm-group under various acidic conditions

Reagent/Condition Stability Notes Source(s)
Trifluoroacetic acid (TFA) Generally Stable Can be cleaved with prolonged treatment, elevated temperature, or specific scavengers. nih.goviris-biotech.depsu.edu
Hydrogen Fluoride (HF) Stable Allows for peptide cleavage from resin with Acm group intact. nih.govd-nb.infobachem.com
HBr/AcOH Stable Resistant to cleavage at room temperature. nih.gov
HCl/EtOH Stable Resistant to cleavage at room temperature. nih.gov
TFA/Thioanisole Partial Cleavage Premature cleavage can occur. researchgate.net
TFA/TIS (prolonged) Labile Can be removed with extended reaction times. psu.edu

The S-acetamidomethyl group is highly stable under basic conditions. d-nb.info It remains intact in alkaline aqueous solutions at room temperature and withstands the base-promoted cleavage of other protecting groups, such as the piperidine (B6355638) treatment used for Fmoc group removal in SPPS. sigmaaldrich.comnih.gov This stability makes it a reliable choice for Fmoc-based synthesis strategies.

Orthogonality in protecting group strategy is essential for the synthesis of complex peptides with multiple, specific disulfide bridges. semanticscholar.org The Acm group can be selectively removed in the presence of many other protecting groups, making it a cornerstone of such strategies. researchgate.net

A classic orthogonal pairing is with the acid-labile trityl (Trt) group. iris-biotech.de In a peptide containing both Cys(Acm) and Cys(Trt) residues, the Trt group can be selectively cleaved using dilute acid, such as TFA, while the Acm group remains unaffected. This allows for the formation of a first disulfide bond between the deprotected Trt-cysteines, followed by a subsequent deprotection/oxidation step to form a second disulfide bond at the Acm-protected sites. sigmaaldrich.com

The Acm group is also orthogonal to the S-isopropenylthio (SiPr) group. The SiPr group is removed by reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). iris-biotech.de The Acm group is completely stable to TCEP, allowing for the selective deprotection of Cys(SiPr) residues while Cys(Acm) remains protected. researchgate.netiris-biotech.de This orthogonality enables sequential modification or conjugation at different cysteine sites within a protein. iris-biotech.de

Table 2: Orthogonal Compatibility of the Acm Group

Paired Protecting Group Cleavage Reagent for Paired Group Acm Stability Application Source(s)
Trityl (Trt) Dilute Trifluoroacetic Acid (TFA) Stable Regioselective disulfide bond formation. sigmaaldrich.com
S-isopropenylthio (SiPr) Tris(2-carboxyethyl)phosphine (TCEP) Stable Orthogonal deprotection for sequential conjugation. researchgate.netiris-biotech.de
4,4′-Bis(dimethylsulfinyl)benzhydryl (Msbh) Reduction followed by TFA Stable Orthogonal synthesis of cyclic peptides. researchgate.net
Monomethoxytrityl (Mmt) 1% TFA Stable Regioselective disulfide bond formation. researchgate.netsemanticscholar.org
Phenylacetamidomethyl (Phacm) Penicillin Amidase Stable Enzymatic/chemical orthogonal strategies.

Methodologies for Acm Deprotection and Thiol Regeneration

While the Acm group can be removed by heavy metal salts like mercury(II) acetate (B1210297) or silver(I) salts to yield a free thiol, oxidative methods that directly form disulfide bonds are more common. d-nb.info

One of the most valuable methods for removing the Acm group is through treatment with iodine (I₂). This reaction simultaneously cleaves the protecting group and oxidizes the resulting thiols to form a cystine disulfide bridge in a single step. This method is widely used for the final cyclization step in the synthesis of disulfide-rich peptides.

The rate of the iodine-mediated reaction is highly dependent on the solvent system used. In polar, protic solvents such as aqueous methanol (B129727) or aqueous acetic acid, the oxidation of Cys(Acm) is rapid. In contrast, the reaction is extremely slow in non-polar solvents like dichloromethane (B109758) (DCM) or chloroform. This solvent-dependent reactivity can be exploited to achieve selectivity between Cys(Acm) and Cys(Trt) residues, as the oxidation of Cys(Trt) is fast even in less polar solvents.

Despite its utility, iodine-mediated deprotection is associated with potential side reactions. Sensitive amino acid residues such as tyrosine (Tyr), tryptophan (Trp), and methionine (Met) can be susceptible to iodination or oxidation by excess iodine. To minimize these side reactions, aqueous acetic acid is often preferred over aqueous methanol for peptides containing sensitive residues. It is also crucial to quench or remove excess iodine as quickly as possible after the reaction is complete.

Table 3: Iodine-Mediated Deprotection of Cys(Acm)

Solvent Reaction Rate Notes Source(s)
Aqueous Methanol (aq. MeOH) Fast Can lead to side reactions with sensitive residues (Tyr, His, Trp).
Aqueous Acetic Acid (aq. AcOH) Fast Preferred for peptides with sensitive residues to limit iodination.
Dichloromethane (DCM) Very Slow Allows for selective oxidation of Cys(Trt) in the presence of Cys(Acm).
Chloroform (CHCl₃) Very Slow Similar to DCM, provides selectivity over Cys(Acm).

Metal-Mediated Deprotection Strategies

Heavy Metal Ion-Induced Removal (e.g., Hg(II), Ag(I))

The S-acetamidomethyl (Acm) protecting group is known for its stability under both acidic and basic conditions commonly used in peptide synthesis. peptide.com However, its removal can be effectively achieved using heavy metal ions, particularly mercury(II) and silver(I). peptide.comsigmaaldrich.comnih.gov These methods are well-established for deprotecting the cysteine thiol to either its free form or to facilitate subsequent disulfide bond formation.

Mercury(II)-Induced Deprotection: The use of mercury(II) acetate, Hg(OAc)₂, is a classic method for cleaving the Acm group. nii.ac.jprsc.org The reaction is typically performed in an aqueous acetic acid solution at a controlled pH of 4.0. peptide.compeptide.com One equivalent of mercury(II) acetate is required per Acm group. peptide.com The process involves the formation of a mercury-sulfur bond, which is then cleaved by treatment with a thiol like β-mercaptoethanol to release the free cysteine residue. peptide.com While effective, the toxicity of mercury reagents is a significant drawback. nih.govrsc.org Side reactions, such as an S-to-O Acm shift in peptides with high serine or threonine content, have been observed with Hg(II) treatment. nih.gov

Silver(I)-Induced Deprotection: Silver(I) salts offer a less toxic alternative to mercury for Acm removal. nih.gov Reagents such as silver trifluoromethanesulfonate (B1224126) (AgOTf) and silver tetrafluoroborate (B81430) (AgBF₄) are effective, particularly in trifluoroacetic acid (TFA). peptide.compeptide.compsu.edu The deprotection with AgOTf in TFA is quantitative and can be performed in the presence of anisole (B1667542) as a scavenger. psu.edu The resulting silver-thiolate is typically treated with dithiothreitol (B142953) (DTT) to regenerate the free thiol. psu.edursc.org This method has been successfully used in the synthesis of complex peptides like oxytocin (B344502) and chicken calcitonin. psu.edu Silver(I) has also been used in the form of silver nitrate (B79036) (AgNO₃) or silver acetate (AgOAc). rsc.orgresearchgate.net

Table 1: Conditions for Heavy Metal Ion-Induced Acm Deprotection
ReagentTypical ConditionsFollow-up TreatmentKey Findings/NotesReference
Mercury(II) Acetate (Hg(OAc)₂)10% aq. acetic acid, pH 4.0, room temperature, 1 hrβ-mercaptoethanolEffective but toxic; potential for side reactions in Ser/Thr-rich peptides. peptide.compeptide.comnih.gov
Silver Trifluoromethanesulfonate (AgOTf)TFA, anisole, 0 °C, 60 minDithiothreitol (DTT)Quantitative cleavage; more effective than silver trifluoroacetate (B77799) (AgTFA). psu.edursc.org
Silver Tetrafluoroborate (AgBF₄)TFA, thioanisoleDithiothreitol (DTT)An effective alternative to AgOTf. rsc.orgpeptide.com
Palladium-Complex Catalyzed Deprotection Approaches

Palladium-based catalysis has emerged as a powerful and efficient method for the removal of the Acm group under mild, aqueous conditions, overcoming some of the limitations of heavy metal reagents. researchgate.netnih.gov This approach is particularly valuable in the total chemical synthesis of proteins. researchgate.net

Various palladium(II) complexes, such as palladium chloride (PdCl₂), have been shown to rapidly cleave Acm groups in aqueous solutions. researchgate.net The reaction is often performed in a buffered solution containing guanidine (B92328) hydrochloride (Gn·HCl) and a reducing agent like TCEP to maintain a suitable environment. researchgate.net This method has been successfully integrated into one-pot ligation-desulfurization-deprotection strategies, significantly expediting the synthesis of complex proteins like UBL-5. nih.gov

The versatility of palladium catalysis is further highlighted by the ability to achieve chemoselective deprotection of different cysteine protecting groups by using different palladium complexes. researchgate.netacs.org For instance, Pd(0) complexes can be used for the removal of Alloc groups, while Pd(II) complexes selectively remove Acm groups, allowing for intricate, multi-step peptide ligations. acs.org The development of palladium-mediated direct disulfide bond formation from Cys(Acm)-containing peptides further expands the utility of this chemistry. researchgate.net This one-pot operation, which can be achieved in minutes, has been applied to the synthesis of oxytocin and thioredoxin-1. researchgate.netresearchgate.net

Table 2: Palladium-Complex Catalyzed Acm Deprotection
CatalystTypical ConditionsApplicationKey AdvantagesReference
PdCl₂Aqueous buffer (e.g., 6 M Gn·HCl, 0.1 M phosphate (B84403), 40 mM TCEP, pH 7.0)Acm removal after native chemical ligation and desulfurization.Rapid, efficient, performed in aqueous media, suitable for one-pot syntheses. researchgate.netnih.govacs.org
Palladium and DiethyldithiocarbamateAqueous conditionsDirect disulfide bond formation from Cys(Acm).One-pot operation, completed in minutes. researchgate.netresearchgate.net
Copper(II)-Mediated Deprotection Reactions

Copper(II) salts provide another avenue for the deprotection of the Acm group, often with the simultaneous formation of a disulfide bond. nii.ac.jprsc.org Research has shown that a combination of copper(II) sulfate (B86663) (CuSO₄) and a 1,2-aminothiol under aerobic conditions can effectively deprotect Cys(Acm). nii.ac.jpresearchgate.net

This method was developed following the observation that the ring-opening of an N-terminal 1,3-thiazolidine carbonyl (Thz) residue with CuSO₄ in the presence of an intramolecular Cys(Acm) residue led to disulfide bond formation. nii.ac.jprsc.org Mechanistic studies revealed that the thiol generated from the Thz ring-opening plays a crucial role, being susceptible to Cu(II)-mediated oxidation. nii.ac.jp This insight led to a general protocol using CuSO₄ and an external 1,2-aminothiol for Acm deprotection. nii.ac.jp This approach has been successfully applied to the one-pot, stepwise disulfide bridging synthesis of apamin, a peptide with two disulfide bonds. nii.ac.jpresearchgate.net

N-Chlorosuccinimide (NCS)-Mediated Deprotection and Concomitant Disulfide Formation

N-halosuccinimides, particularly N-chlorosuccinimide (NCS), offer a rapid and reliable method for the removal of the Acm group with simultaneous formation of a disulfide bridge. researcher.lifemdpi.com This approach is notable for its fast reaction kinetics, often completing within minutes, and its applicability under mild, aqueous conditions. researchgate.netresearchgate.net

NCS-mediated deprotection can be performed on peptides attached to a solid support (on-resin), which simplifies the synthesis of disulfide-rich peptides. mdpi.compeptidetherapeutics.org A key advantage of this method is its orthogonality with several other common cysteine protecting groups. mdpi.com Research has demonstrated that the Acm group can be selectively removed with NCS in the presence of the Trityl (Trt) group, which is also susceptible to removal by iodine but remains unaffected by NCS. researcher.lifemdpi.com This orthogonality allows for regioselective disulfide bond formation in peptides containing multiple cysteine residues with different protecting groups, as demonstrated in the synthesis of α-conotoxin SI. mdpi.com The reaction is believed to proceed through the formation of an active halosulfonium cation or sulfenyl chloride species, which then leads to disulfide formation. mdpi.comresearchgate.net

Table 3: NCS-Mediated Acm Deprotection and Disulfide Formation
ReagentMethodKey FeaturesExample ApplicationReference
N-Chlorosuccinimide (NCS)On-resin or in solutionFast kinetics (<10 min), mild aqueous conditions, concomitant disulfide formation.Synthesis of oxytocin (≥87% purity). mdpi.comresearchgate.net
N-Chlorosuccinimide (NCS)On-resin, in the presence of other protecting groupsOrthogonal to the Trt group, allowing for regioselective disulfide synthesis.Synthesis of α-conotoxin SI. researcher.lifemdpi.com

Silver Trifluoromethanesulfonate (AgOTf)-Mediated Deprotection avoiding Methionine Oxidation

A significant challenge in peptide chemistry is the deprotection of cysteine residues without causing side reactions, such as the oxidation of sensitive amino acids like methionine (Met), tryptophan (Trp), and tyrosine (Tyr). researchgate.netnih.gov The use of silver trifluoromethanesulfonate (AgOTf) has been identified as a highly effective method for Acm group removal that circumvents this issue. psu.eduresearchgate.net

Treatment with AgOTf, typically in trifluoroacetic acid (TFA), quantitatively cleaves the Acm group. psu.edu Subsequent treatment with a system like dimethylsulfoxide (DMSO)/aqueous hydrochloric acid (HCl) can then induce disulfide bond formation. researchgate.netnih.gov Crucially, under these conditions, no significant oxidation of Met, Trp, or Tyr residues is observed. researchgate.netnih.gov This clean deprotection and oxidation strategy has been successfully applied to the synthesis of oxidation-sensitive peptides, including oxytocin and urotensin II. researchgate.netresearchgate.net The AgOTf method has also been used for the regioselective formation of two disulfide bonds by combining it with another orthogonal method, such as air oxidation. researchgate.net This dual approach has enabled the synthesis of complex peptides like tachyplesin I and endothelin I. researchgate.net

Mechanistic Understanding of Acm Deprotection Processes

The deprotection of the S-acetamidomethyl (Acm) group proceeds through different mechanisms depending on the reagents employed.

For heavy metal-induced removal , the reaction is initiated by the coordination of the soft metal ion (a Lewis acid like Hg²⁺ or Ag⁺) to the sulfur atom of the Cys(Acm) residue. This coordination weakens the sulfur-carbon bond of the Acm group, facilitating its cleavage. nih.govpsu.edu The process results in a peptide-S-metal intermediate, which must then be treated with a thiol source like DTT or β-mercaptoethanol to liberate the free cysteine thiol. peptide.compsu.edu

In palladium-catalyzed reactions , the mechanism involves the interaction of the Pd(II) complex with the sulfur atom. researchgate.netnih.gov For direct disulfide formation, the process is thought to involve the generation of a disulfiram (B1670777) intermediate, which significantly aids the subsequent oxidation step. researchgate.net

The copper(II)-mediated deprotection in the presence of a 1,2-aminothiol under aerobic conditions is proposed to involve a redox cycle with copper. nii.ac.jpd-nb.info The 1,2-aminothiol is believed to coordinate with Cu(II) and facilitate the attack on the Acm-protected sulfur, leading to the release of the protecting group and formation of a disulfide bond, with Cu(II) being reduced to Cu(I) and subsequently re-oxidized by air. nii.ac.jp

NCS-mediated deprotection is understood to begin with the electrophilic chlorination of the Acm-protected sulfur by NCS. mdpi.com This step forms a highly reactive halosulfonium cation intermediate. mdpi.comresearchgate.net This intermediate is unstable and readily undergoes reaction with a second thiol (either from another deprotected Cys residue or another Cys(Acm) molecule) to form the thermodynamically stable disulfide bond, releasing the Acm group. researchgate.netmdpi.com

Finally, the mechanism for AgOTf deprotection in TFA involves the strong Lewis acidity of the silver ion in a non-coordinating solvent, which promotes the cleavage of the S-CH₂ bond. psu.edu The addition of scavengers like thioanisole can sometimes be required, suggesting they may act as catalysts in the removal of certain benzyl-type protecting groups, although their role in Acm removal is less pronounced. nih.gov The subsequent oxidation step with DMSO/HCl is a separate, well-established method for disulfide formation from free thiols. nih.gov

Advanced Applications in Peptide and Protein Chemical Synthesis and Modification

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The stability of the Acm protecting group to standard SPPS conditions, particularly its resistance to cleavage by trifluoroacetic acid (TFA), makes H-Cys(acm)-NH2 and its corresponding Fmoc-protected amino acid, Fmoc-Cys(Acm)-OH, invaluable in various SPPS strategies. peptide.combachem.com This stability allows for the assembly of a full-length peptide chain while the Acm-protected cysteine remains intact, offering a versatile handle for subsequent modifications. peptide.comsigmaaldrich.com

Integration into Fragment Condensation Procedures

In the synthesis of large peptides and proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise synthesis. nih.govub.edu The Acm protecting group plays a crucial role in this strategy. Peptide fragments containing Cys(Acm) residues can be synthesized on a solid support, cleaved from the resin, and purified. ub.edu These protected fragments are then coupled in solution.

A notable example is the synthesis of the melanocortin analog, Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2, where a protected peptide fragment, Boc-Trp-Cys(Acm)-OMe, is utilized in a fragment condensation approach. google.com Similarly, in the synthesis of oxytocin (B344502), protected fragments such as Boc-Cys(Acm)-Tyr(tBu)-OH and H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe are synthesized and then coupled in solution. google.comgoogleapis.com This method allows for the purification of intermediate fragments, leading to a purer final product.

Application in Linear Stepwise Elongation Protocols

H-Cys(acm)-NH2 HCl, or more commonly its Fmoc-protected counterpart, is readily incorporated into linear stepwise SPPS protocols. rsc.orgnii.ac.jp The Acm group's stability throughout the repeated cycles of Fmoc deprotection (using piperidine) and amino acid coupling is a key advantage. adventchembio.com This ensures that the cysteine's sulfhydryl group remains protected until a specific, orthogonal deprotection step is performed. rsc.org

However, care must be taken to avoid side reactions. For instance, coupling of Fmoc-Asp(OtBu)-OH to a Cys(Acm) residue can lead to aspartimide formation. bachem.com Furthermore, the rate of epimerization at the cysteine residue can be influenced by the protecting group, with S-Acm showing a lower tendency for racemization compared to S-Trt or S-StBu. thieme-connect.de To minimize racemization during the coupling of Fmoc-Cys(Acm)-OH, specific coupling reagents like DIPCDI and Oxyma can be employed. ub.edu

Compatibility with Green Solvent Systems for SPPS

The growing emphasis on sustainable chemistry has led to the exploration of greener alternatives to hazardous solvents like N,N-dimethylformamide (DMF) in SPPS. polypeptide.comresearchgate.netnih.gov Research has shown that this compound and its derivatives are compatible with several green solvent systems.

For instance, N-butylpyrrolidinone (NBP), also known as TamiSolve™ NxG, has been evaluated as a replacement for DMF. polypeptide.com Studies have demonstrated the successful synthesis of peptides containing Cys(Acm) in green solvent mixtures such as NBP/MeCN and NBP/EtOAc. polypeptide.com Other green solvents like Cyrene, sulfolane, and dimethyl carbonate have also been successfully used for the synthesis of peptides like Octreotide, which contains cysteine. acs.org The use of triethyl phosphate (B84403) (TEP) as a green solvent has also been explored, with successful synthesis of a peptide containing two Cys(Acm) residues, H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2, although challenges with Fmoc removal in TEP were noted. researchgate.net

Strategies for Cyclic Peptide Synthesis and Macrocyclization

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. uni-kiel.de this compound is a cornerstone in many strategies for synthesizing cyclic peptides, primarily through the formation of disulfide bridges. adventchembio.comuni-kiel.de

Regioselective Disulfide Bond Formation

The synthesis of peptides with multiple disulfide bonds requires a strategy for forming the correct linkages in a controlled manner. This is where the orthogonality of the Acm group is paramount. mdpi.comrsc.org By using a combination of different cysteine protecting groups, disulfide bonds can be formed sequentially. mdpi.comrsc.org

A common strategy involves using an acid-labile protecting group like trityl (Trt) for one pair of cysteines and the Acm group for another. peptide.comrsc.org The Trt groups are removed using mild acid, and the first disulfide bond is formed by oxidation. rsc.org The peptide is then purified, and the Acm groups are subsequently removed under different conditions, typically with iodine, to form the second disulfide bond. sigmaaldrich.comrsc.org This approach has been successfully used in the synthesis of complex peptides like α-conotoxin SI. mdpi.com

Recent advancements have introduced methods for on-resin Acm removal and disulfide bond formation using reagents like N-chlorosuccinimide (NCS). mdpi.comresearchgate.net This allows for the regioselective formation of disulfide bridges even in the presence of other cysteine protecting groups like Trt and SIT. mdpi.com

Protecting Group Combination Deprotection/Cyclization Conditions Application Example
Cys(Trt) / Cys(Acm)1. Mild acid (TFA) for Trt removal and first disulfide formation. 2. Iodine for Acm removal and second disulfide formation. peptide.comrsc.orgSynthesis of multi-disulfide peptides. rsc.org
Cys(Acm) / Cys(StBu)1. Reductive cleavage of StBu groups. 2. Iodine oxidation for Acm removal and disulfide formation. rsc.orgAlternative orthogonal pair for regioselective disulfide formation. rsc.org
Cys(Acm) / Cys(Acm)(O)Weak acid conditions with MgCl2 for selective disulfide formation. chemrxiv.orgOne-pot insulin (B600854) synthesis. chemrxiv.org
On-resin Cys(Acm) cyclizationN-chlorosuccinimide (NCS) for one-pot Acm removal and disulfide bond formation. mdpi.comresearchgate.netSynthesis of α-conotoxin SI. mdpi.com

Solution-Phase Cyclization Techniques

Solution-phase cyclization is a widely used method for preparing cyclic peptides. universiteitleiden.nl In this approach, the linear peptide is first synthesized on a solid support using SPPS. universiteitleiden.nl After cleavage from the resin and deprotection of side chains (except for the Acm-protected cysteine), the peptide is cyclized in dilute solution to favor intramolecular reactions over intermolecular polymerization. universiteitleiden.nl

The stability of the Acm group allows for the purification of the linear, Acm-protected peptide before the final cyclization step. peptide.com This is particularly advantageous as it removes impurities that could interfere with the cyclization. The cyclization is then typically achieved by treating the peptide with an oxidizing agent like iodine, which simultaneously removes the Acm groups and forms the disulfide bond. sigmaaldrich.comadventchembio.com This technique has been employed in the synthesis of various cyclic peptides. arkat-usa.orgrsc.org

On-Resin Cyclization Approaches

On-resin cyclization is a powerful strategy that simplifies the synthesis of cyclic peptides by forming the ring structure while the peptide is still anchored to the solid support, which can improve yields and facilitate purification. bachem.com The Cys(Acm) group is instrumental in these approaches, particularly for the formation of disulfide bonds.

One common method involves the on-resin removal of the Acm group and subsequent oxidation to form a disulfide bridge. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), are effective reagents for this purpose. mdpi.comresearchgate.net For instance, treating a peptidyl resin containing two Cys(Acm) residues with NCS in a solvent like dimethylformamide (DMF) leads to the rapid and efficient removal of the Acm groups and the simultaneous formation of a disulfide bond. mdpi.com This method has proven reliable and fast, with the advantage that reaction by-products can be easily washed away from the resin-bound peptide. mdpi.com

The compatibility of the Acm group with other cysteine thiol protecting groups, such as trityl (Trt), is a significant advantage. mdpi.com This orthogonality allows for the regioselective formation of multiple disulfide bonds. A peptide can be synthesized with one pair of cysteines protected by Acm and another pair by Trt. The Acm groups can be selectively removed on-resin using NCS to form the first disulfide bridge, leaving the Trt groups intact. mdpi.com The second disulfide bond can then be formed after cleavage from the resin and removal of the Trt groups. This strategy was successfully employed in the synthesis of multi-disulfide peptides like α-conotoxin SI. mdpi.com

Reagent Conditions Application Reference
N-Chlorosuccinimide (NCS)On-resin, in DMFAcm removal and concomitant disulfide bond formation mdpi.com
Iodine (I2)In solution (traditionally) or on-resinAcm removal and oxidation to form disulfide bond google.comsigmaaldrich.com

Peptide Stapling Technologies Employing Cysteine Derivatives

Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, often an α-helix, by introducing a covalent brace. lifetein.com This conformational restriction can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability. lifetein.com Cysteine residues, and by extension derivatives like Cys(Acm), are highly valuable in various stapling technologies due to the reactive nature of the thiol group.

Disulfide bridging, as described in on-resin cyclization, is a classic form of peptide stapling. More advanced techniques leverage cysteine residues to install different types of chemical braces. Perfluoroarene-based stapling, for example, utilizes the reaction between cysteine thiols and perfluoroaromatic compounds to create a rigid, lipophilic staple. lifetein.com

A particularly innovative approach involves the C-H sulfenylation reaction using S-Acetamidomethyl cysteine sulfoxide (B87167) (Cys(Acm)(O)), the oxidized form of Cys(Acm). acs.orgysciei.com This method allows for the direct stapling of a cysteine residue to an aromatic residue like tyrosine (Tyr) or tryptophan (Trp) within the peptide sequence. acs.org This creates a thioether bond, forming a stable macrocycle. The reaction is typically activated under acidic conditions, providing a metal-free method for creating these advanced peptide architectures. acs.orgysciei.com This Cys-Tyr or Cys-Trp stapling has been applied to glucagon-like peptides, demonstrating its utility in a therapeutic context. researchgate.netnih.gov

Stapling Method Cysteine Derivative Linkage Formed Key Features
Disulfide BridgingCys(Acm)Disulfide (Cys-S-S-Cys)Classic method, can be performed on-resin. mdpi.com
Perfluoroarene StaplingCysteineThioetherCreates a rigid, fluorinated staple. lifetein.com
C-H SulfenylationCys(Acm)(O)Thioether (Cys-S-Tyr/Trp)Metal-free, forms macrocycle with aromatic residues. acs.orgysciei.com

Bioconjugation and Site-Specific Protein Modification Strategies

Site-specific protein modification, or bioconjugation, is crucial for developing protein-based therapeutics, diagnostics, and research tools. rsc.orgcore.ac.uk Cysteine is an ideal target for such modifications because its thiol group is highly nucleophilic and cysteine residues are relatively rare on protein surfaces, allowing for precise, targeted reactions. rsc.orgresearchgate.net

The Acm protecting group plays a key role in strategies for modifying proteins with multiple cysteines. By protecting one or more cysteine residues with Acm while leaving others free or protected by an orthogonal group, chemists can direct modifications to a specific site. nih.gov Advanced chemical methods, such as those employing palladium complexes, can efficiently remove the Acm group in a fully aqueous medium, unmasking the thiol for subsequent modification. nih.govtechnion.ac.il This has been used for the one-pot, sequential alkylation of peptides containing multiple cysteine residues, enabling the creation of complex, selectively modified molecules from a single precursor. nih.gov

S-Acetamidomethyl Cysteine Sulfoxide (Cys(Acm)(O))-Enabled C−H Sulfenylation

A cutting-edge strategy for protein modification involves the use of S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)), which is generated from the oxidation of Cys(Acm). researchgate.netresearchgate.net This reagent enables a metal-free C-H sulfenylation reaction, creating a covalent thioether bond between a cysteine and the aromatic side chain of either a tyrosine or a tryptophan residue. researchgate.netnii.ac.jp The reaction is triggered by specific acid activators, and the selectivity for Tyr versus Trp can be controlled by the choice of these activators and reaction conditions. researchgate.netnih.gov

Remarkable selectivity for tyrosine residues can be achieved using Cys(Acm)(O) in the presence of the acidic activator trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.gov Under these conditions, a dually protonated, dicationic species is formed from Cys(Acm)(O). researchgate.netresearchgate.net This highly electrophilic intermediate preferentially reacts with the electron-rich aromatic ring of tyrosine. acs.orgysciei.com This reaction is highly selective, affording a Cys-Tyr linked peptide even when tryptophan residues are also present in the sequence. researchgate.netnih.govnii.ac.jp

Conversely, the reaction can be directed with high selectivity toward tryptophan residues. This is achieved by activating Cys(Acm)(O) under different acidic conditions, typically in the presence of a chloride source like guanidine (B92328) hydrochloride (Gn·HCl). researchgate.netnih.gov Under these conditions, the intermediate is thought to be an S-chlorocysteine species, which selectively reacts with the indole (B1671886) ring of tryptophan. acs.orgchemrxiv.org

Further research has shown that magnesium chloride (MgCl2) can also mediate the highly Trp-selective sulfenylation of peptides and even large proteins. chemrxiv.orgchemrxiv.orgresearchgate.net This MgCl2-activated reaction proceeds under milder acidic conditions, such as in acetic acid or an ionic liquid, and is unreactive toward all other proteinogenic amino acids, making it a robust tool for bioconjugation. chemrxiv.orgresearchgate.net This method has been successfully applied to modify proteins like lysozyme (B549824) and a monoclonal antibody. chemrxiv.orgchemrxiv.org

The remarkable switch in selectivity between tyrosine and tryptophan is rooted in fundamental principles of reaction mechanisms. researchgate.netnih.govresearcher.life The choice of acidic activator dictates which reaction pathway is dominant.

Charge-Controlled Reaction (Tyr-Selectivity): In the presence of a strong acid like TMSOTf, a dicationic sulfenylating agent is formed. nii.ac.jpresearchgate.net The subsequent reaction with an aromatic residue is governed by electrostatic interactions (charge-controlled). The tyrosine phenoxide is more negatively charged than the tryptophan indole, making it the preferred target for the positively charged electrophile, leading to Tyr-selective sulfenylation. nii.ac.jp

Orbital-Controlled Reaction (Trp-Selectivity): When a chloride source like Gn·HCl or MgCl2 is used, a more neutral intermediate, S-chlorocysteine, is generated. nii.ac.jpchemrxiv.org The reaction of this species is governed by the frontier molecular orbitals of the reactants (orbital-controlled). The highest occupied molecular orbital (HOMO) of tryptophan's indole side chain has a higher energy level than that of tyrosine's phenol (B47542) side chain. nii.ac.jp This makes the tryptophan indole a better nucleophile in an orbital-controlled reaction, resulting in highly selective Cys-Trp bond formation. nii.ac.jp The amide moiety within the Acm group plays a crucial role, allowing the S-chlorocysteine intermediate to form under less harsh acidic conditions compared to other sulfoxide precursors like Cys(MBzl)(O). chemrxiv.orgchemrxiv.org

Condition Activator Selective Target Proposed Intermediate Reaction Type Reference
Strong AcidTMSOTfTyrosine (Tyr)Dicationic SpeciesCharge-Controlled researchgate.netnih.govnii.ac.jp
Acid + Chloride SourceGn·HCl or MgCl2Tryptophan (Trp)S-chlorocysteineOrbital-Controlled researchgate.netnii.ac.jpchemrxiv.org

Compound Names

Abbreviation/Name Full Chemical Name
This compoundCysteine, S-[(acetylamino)methyl]-, amide, hydrochloride
AcmAcetamidomethyl
Cys(Acm)S-Acetamidomethyl-cysteine
Cys(Acm)(O)S-Acetamidomethyl-cysteine sulfoxide
Cys(Trt)S-trityl-cysteine
Cys(MBzl)(O)S-p-methoxybenzyl Cysteine sulfoxide
DMFDimethylformamide
Gn·HClGuanidine hydrochloride
MgCl2Magnesium chloride
NCSN-chlorosuccinimide
NISN-iodosuccinimide
TMSOTfTrimethylsilyl trifluoromethanesulfonate
TrtTrityl
TyrTyrosine
TrpTryptophan

Protein Labeling Applications

The selective modification of proteins is crucial for understanding their function, and the Acm-protected cysteine offers a versatile handle for such endeavors. A recently developed method utilizes the magnesium chloride (MgCl2)-activated S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)) to achieve Trp-selective protein labeling. chemrxiv.org This reaction proceeds under mild acidic conditions and facilitates the sp2(C−H) sulfenylation of the indole ring of tryptophan residues. chemrxiv.org

A key advantage of this approach is its high selectivity for tryptophan over other proteinogenic amino acids. chemrxiv.org This has been successfully demonstrated on various peptides and even on the protein lysozyme. chemrxiv.org Researchers were able to achieve monolabeling of lysozyme, with mass spectrometry analysis confirming that the modification predominantly occurred at the Trp108 residue. chemrxiv.org This specificity allows for the precise introduction of reporter groups, such as biotin (B1667282) or fluorescent dyes, into a protein sequence. For instance, a biotinylated peptide containing Cys(Acm)(O) was successfully incorporated into the monoclonal antibody trastuzumab. chemrxiv.org

The distinct chemical behavior of the S-Acm group compared to other protecting groups like S-p-methoxybenzyl (MBzl) is central to this application. The S-Acm sulfoxide can be converted to the reactive S-chlorocysteine species under less acidic conditions than those required for the S-MBzl sulfoxide. chemrxiv.org This differential reactivity provides a basis for orthogonal labeling strategies.

Directed Peptide Heterodimerization

The tunable deprotection of Acm-protected cysteines is a powerful tool for the directed assembly of peptide chains into heterodimers. The chemoselectivity of palladium-based reagents allows for the on-demand removal of different cysteine protecting groups, enabling controlled and site-specific disulfide bond formation or other modifications. researchgate.net

This strategy relies on the differential reactivity of various cysteine protecting groups towards specific palladium complexes and reaction conditions. For example, researchers have demonstrated the ability to selectively remove a thiazolidine (B150603) (Thz) protecting group in the presence of an Acm group, and conversely, remove the Acm group while the Thz group remains intact, simply by altering the palladium catalyst and solvent system. researchgate.net This orthogonal deprotection is fundamental for constructing complex peptide architectures, including heterodimers where two different peptide chains are linked at specific cysteine residues.

A practical application of this principle was demonstrated in the one-pot/stepwise Cys-Trp conjugation for the heterodimerization of the DNA-binding peptides MYC and MAX. chemrxiv.org A linker molecule containing both S-Acm and S-MBzl oxide moieties was synthesized. By exploiting the differential reactivity of these two groups, a stepwise conjugation to Trp-containing MYC and MAX peptides was achieved, leading to the formation of a functional heterodimeric DNA binder. chemrxiv.org

Role in Peptide Thioester Synthesis and Native Chemical Ligation (NCL) Building Block Design

Native Chemical Ligation (NCL) is a cornerstone of protein total synthesis, enabling the joining of unprotected peptide segments. nih.gov This process requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov The use of Cys(Acm)-containing peptides as building blocks in this context has been a significant development. oup.comoup.com

Preparation of Cys(Acm)-Containing Peptide Thioesters

A key challenge in NCL is the synthesis of the required peptide thioesters, especially when using Fmoc-based solid-phase peptide synthesis (SPPS). core.ac.uk Methods have been developed to prepare Cys(Acm)-containing peptide thioesters using Boc-based solid-phase methods. oup.comoup.com This allows for the synthesis of peptide segments where the Acm group protects a cysteine residue within the chain, while a thioester is present at the C-terminus.

For example, in the synthesis of human adrenomedullin (B612762), a 52-amino acid peptide, a Cys(Acm)-containing peptide thioester, Boc-[Cys(Acm)¹⁶]-adrenomedullin(1-19)-SCH₂CH₂CO-β-Ala-NH₂, was successfully synthesized and used in a segment condensation reaction. oup.comoup.com The condensation of this thioester with another peptide segment was achieved in the presence of silver ions and an additive like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) or 1-hydroxybenzotriazole (B26582) (HOBt), which proceeded with minimal decomposition of the Acm group. oup.com

More recent advancements have explored methods for generating peptide thioesters through an N→S acyl shift, a reaction that essentially reverses the NCL process. core.ac.uk This "native chemical thioesterification" can be used to produce peptide and protein thioesters from peptides containing specific Cys sequences. core.ac.uk While direct Fmoc-SPPS of peptide thioesters can be problematic, the use of thioester surrogates provides an alternative route. nih.gov

Addressing Synthetic Challenges and Side Reactions in Peptide Chemistry

The synthesis of complex peptides is often plagued by side reactions that can significantly reduce the yield and purity of the final product. The presence of certain amino acids, including cysteine, can exacerbate these issues. acs.org

Mitigating Side Reactions during Acm Deprotection in Complex Peptide Sequences

While the Acm group is generally stable, its removal can sometimes lead to side reactions, especially in complex peptide sequences. A method for removing the S-Acm group from cysteine residues involves treatment with silver ions and water under basic conditions. oup.comoup.com This approach was utilized after the segment condensation in the synthesis of human adrenomedullin to deprotect the Cys(Acm) residues. oup.com

A significant side reaction during the final cleavage step of peptide synthesis, particularly when using trifluoroacetic acid (TFA), is the S-tert-butylation of cysteine residues. acs.org This occurs due to the reaction of the liberated cysteine thiol with tert-butyl cations generated from tBu-based protecting groups. acs.org Research has focused on developing optimized cleavage cocktails containing various scavengers to minimize this and other side reactions. For instance, the use of scavengers like dithiothreitol (B142953) (DTT) can suppress the oxidation of methionine residues during cleavage. peptide.com

Q & A

Q. What is the role of the Acm protecting group in H-Cys(acm)-NH2 HCl during peptide synthesis?

The Acm (acetamidomethyl) group protects the thiol (-SH) functionality of cysteine during solid-phase peptide synthesis, preventing premature disulfide bond formation. This allows controlled oxidation to form intramolecular or intermolecular disulfide bridges post-synthesis. Deprotection is typically achieved using iodine or mercury-based reagents under mild acidic conditions .

Q. What are the recommended storage conditions for this compound to ensure stability?

this compound should be stored at 2–8°C in a dry environment to prevent hydrolysis or oxidation of the Acm group. Moisture-sensitive handling is critical, as indicated by stability studies and product specifications .

Q. Which solvents are compatible with this compound in solid-phase peptide synthesis?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for dissolving this compound during coupling reactions. Trifluoroacetic acid (TFA) mixtures are used for resin cleavage, while cold diethyl ether is effective for precipitating the crude product .

Q. How can researchers verify the purity of this compound after synthesis?

Analytical HPLC with UV detection (e.g., at 270 nm) and mass spectrometry (MALDI-TOF or ESI-MS) are standard methods. For example, preparative HPLC with a gradient elution (e.g., 30–60% solvent B in 30 minutes) resolves impurities, while MS confirms molecular weight .

Advanced Research Questions

Q. How can orthogonal protection strategies be implemented using this compound alongside other cysteine derivatives?

Orthogonal protection involves combining Acm with groups like Trityl (Trt) or tert-butylthio (StBu), which are cleaved under distinct conditions (e.g., TFA for Trt and reducing agents for StBu). This enables sequential disulfide bond formation in multi-cysteine peptides, as demonstrated in templated RNA detection systems .

Q. What analytical challenges arise from incomplete Acm deprotection, and how can they be addressed?

Incomplete deprotection leads to residual Acm groups, disrupting disulfide bond formation and peptide folding. Researchers should use iodine oxidation followed by LC-MS to quantify free thiols. If issues persist, optimizing reaction time, temperature, or reagent concentration (e.g., 0.1 M iodine in methanol/water) is recommended .

Q. How does the Acm group influence the pharmacokinetics of therapeutic peptides?

The Acm group enhances solubility and stability during synthesis but must be removed in vivo to restore bioactivity. For example, cyclic peptides containing Acm-protected cysteine require post-synthesis deprotection to enable target binding, as shown in studies on Hsp90 inhibitors .

Q. What methods are used to characterize the stability of this compound under oxidative conditions?

Accelerated stability studies in hydrogen peroxide or dissolved oxygen environments, monitored via NMR (e.g., δ 2.84 ppm for -CH2CH3 in Acm) and thiol-specific assays (e.g., Ellman’s reagent), reveal degradation pathways. Stability in PBS (pH 7.4) is critical for biological applications .

Q. How can this compound be integrated into peptide cyclization strategies?

The Acm group enables regioselective disulfide bond formation in linear peptides. For instance, microwave-assisted cyclization of H-Cys(acm)-containing peptides in water/methanol mixtures achieves high yields (46% after HPLC purification), as validated by MALDI-TOF and retention time analysis .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported Acm deprotection efficiencies?

Variability in iodine concentration, reaction time, or peptide sequence can cause conflicting results. Systematic optimization using model peptides (e.g., H-Cys(acm)-Gly-Arg-Gly) and side-by-side LC-MS comparisons under controlled conditions (e.g., 0.05–0.2 M iodine) is advised .

Q. Why might MALDI-TOF spectra show unexpected adducts when analyzing this compound-containing peptides?

Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in MALDI-TOF due to matrix interactions. Using high-purity solvents (e.g., HPLC-grade acetonitrile) and DHB matrix minimizes adduct formation. For accurate mass assignment, compare theoretical and observed m/z values (e.g., 1348.8 [M+H]⁺ vs. calc. 1347.6) .

Methodological Best Practices

  • Synthesis : Use Boc- or Fmoc-protected derivatives for automated peptide synthesis, followed by TFA cleavage (95% TFA, 2.5% water, 2.5% TIS) .
  • Deprotection : Optimize iodine concentration (0.1 M) in methanol/water (4:1) for 1–2 hours at room temperature .
  • Quality Control : Validate purity (>95%) via HPLC (retention time ~16.7 min) and NMR (e.g., δ 8.47 ppm for -NH2) .

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